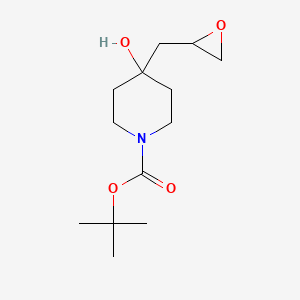

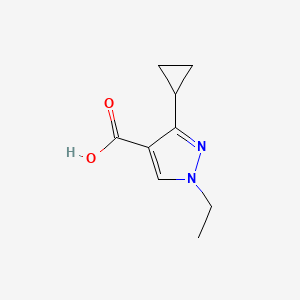

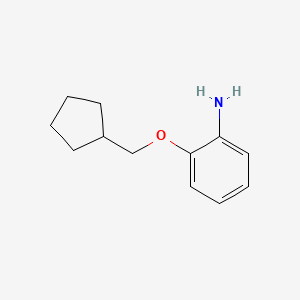

![molecular formula C12H8ClN3O2S B1289809 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide CAS No. 938021-42-2](/img/structure/B1289809.png)

5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, a ruthenium-catalyzed cycloaddition is used to prepare triazole amino acids, which are then employed to create triazole-containing dipeptides and HSP90 inhibitors . Thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid are synthesized and further reacted with bifunctional reagents to create new heterocyclic ensembles . Additionally, 5-aminothiazole-4-carboxamide, a precursor for thiazole [4,5-d] pyrimidines, is synthesized from aminocyanacetamide using an environmentally friendly method . These methods could potentially be adapted for the synthesis of "5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide."

Molecular Structure Analysis

The molecular structure of related compounds is characterized by various spectroscopic techniques. For example, the physical properties of 8-azapurin-6-ones, derived from 4-amino-1,2,3-triazole-5-carboxamides, are measured using UV, IR, mass spectrometry, pKa, and NMR . Single-crystal X-ray analysis is used to determine the structure of a derivative of 1,2,4-triazole . These techniques could be applied to analyze the molecular structure of "this compound."

Chemical Reactions Analysis

The papers describe various chemical reactions involving related compounds. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes involves modifications at the thiophene C-5 position, which significantly affects activity . Cyclization reactions are also common, as seen in the preparation of 5-aminothiazole-4-carboxylic acid derivatives . These reactions provide a framework for understanding the potential reactivity of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed in the context of their synthesis and applications. For example, the synthesis of 2-aminothiazole-5-carbamides, including the anti-cancer drug dasatinib, involves a chemoselective bromination followed by a one-pot treatment with thiourea . The reaction conditions and yields are important considerations for the synthesis of related compounds. The preparation of 5-acylaminooxazole-4-carboxamides involves heating with acetic anhydride and perchloric acid, indicating the importance of reaction conditions in determining the properties of the final product .

Future Directions

Thiophene and its substituted derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

5-amino-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O2S/c13-7-5-3-1-2-4-6(5)19-9(7)12-16-8(10(14)17)11(15)18-12/h1-4H,15H2,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBJIZBHPCACSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C3=NC(=C(O3)N)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

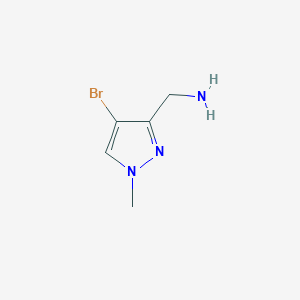

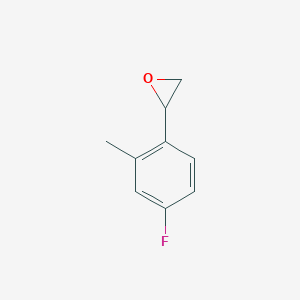

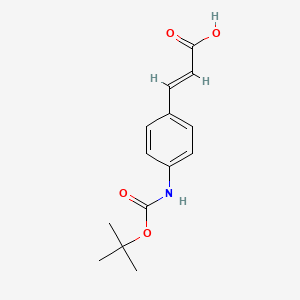

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B1289733.png)

![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)